[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate
Description
[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrazolyl group, and a benzoate ester. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-11-15(2)24(23-14)17-7-5-16(6-8-17)22(26)29-13-20(25)19-10-9-18(27-3)12-21(19)28-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJPCFPILKHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OCC(=O)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the 2-(2,4-dimethoxyphenyl)-2-oxoethyl intermediate.
Formation of the Pyrazolyl Intermediate: Separately, 3,5-dimethylpyrazole is synthesized through the reaction of acetylacetone with hydrazine.
Esterification Reaction: The final step involves the esterification of the 2-(2,4-dimethoxyphenyl)-2-oxoethyl intermediate with 4-(3,5-dimethylpyrazol-1-yl)benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the pyrazolyl and benzoate groups suggests possible applications in drug design and development.
Industry
Industrially, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the pyrazolyl group may interact with enzyme active sites, while the benzoate ester can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] benzoate: Lacks the pyrazolyl group, which may result in different chemical and biological properties.
[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(1H-pyrazol-1-yl)benzoate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of [2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate lies in its specific combination of functional groups. The presence of both the dimethoxyphenyl and dimethylpyrazolyl groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
